(2E)-2-(1,3-benzodioxol-5-yl)-3-(5-chloro-2-ethoxyphenyl)prop-2-enenitrile
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Overview
Description
(2E)-2-(1,3-benzodioxol-5-yl)-3-(5-chloro-2-ethoxyphenyl)prop-2-enenitrile: is an organic compound that belongs to the class of nitriles It features a complex structure with a benzodioxole ring and a chloro-ethoxyphenyl group, connected by a propenenitrile chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(1,3-benzodioxol-5-yl)-3-(5-chloro-2-ethoxyphenyl)prop-2-enenitrile typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.
Introduction of the Chloro-ethoxyphenyl Group: The chloro-ethoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction using 5-chloro-2-ethoxybenzene and an appropriate alkylating agent.
Formation of the Propenenitrile Chain: The final step involves the condensation of the benzodioxole and chloro-ethoxyphenyl intermediates with acrylonitrile under basic conditions to form the propenenitrile chain.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to ensure high purity and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro-ethoxyphenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of ethers or other substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2E)-2-(1,3-benzodioxol-5-yl)-3-(5-chloro-2-ethoxyphenyl)prop-2-enenitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate enzyme mechanisms or as a ligand in receptor binding studies.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties. Its versatility makes it valuable in various manufacturing processes.
Mechanism of Action
The mechanism of action of (2E)-2-(1,3-benzodioxol-5-yl)-3-(5-chloro-2-ethoxyphenyl)prop-2-enenitrile involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2E)-2-(1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)prop-2-enenitrile
- (2E)-2-(1,3-benzodioxol-5-yl)-3-(5-bromo-2-ethoxyphenyl)prop-2-enenitrile
- (2E)-2-(1,3-benzodioxol-5-yl)-3-(5-chloro-2-methoxyphenyl)prop-2-enenitrile
Uniqueness
The uniqueness of (2E)-2-(1,3-benzodioxol-5-yl)-3-(5-chloro-2-ethoxyphenyl)prop-2-enenitrile lies in its specific combination of functional groups and structural features. The presence of both the benzodioxole ring and the chloro-ethoxyphenyl group provides distinct chemical properties and reactivity patterns, setting it apart from similar compounds.
Properties
IUPAC Name |
(E)-2-(1,3-benzodioxol-5-yl)-3-(5-chloro-2-ethoxyphenyl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO3/c1-2-21-16-6-4-15(19)8-13(16)7-14(10-20)12-3-5-17-18(9-12)23-11-22-17/h3-9H,2,11H2,1H3/b14-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIOFTNKCLTVKND-AUWJEWJLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)C=C(C#N)C2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)Cl)/C=C(/C#N)\C2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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